molecular formula C34H23N7Na2O8S2 B3351466 C.I. Direct green 1 CAS No. 3626-28-6

C.I. Direct green 1

Cat. No.: B3351466
CAS No.: 3626-28-6
M. Wt: 767.7 g/mol
InChI Key: DDLNJHAAABRHFY-UHFFFAOYSA-L
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Description

C.I. Direct Green 1, also known as Direct Green 1, is a synthetic dye belonging to the class of azo dyes. It is characterized by its dark green color and is commonly used in the textile industry for dyeing cellulosic fibers such as cotton. The chemical formula for C.I. Direct Green 1 is C34H23N7Na2O8S2, and it has a molecular weight of 767.70 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Green 1 involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The general synthetic route includes the following steps:

    Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with coupling components such as naphthols or phenols to form the azo dye.

The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salts and using acidic or basic conditions to facilitate the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity of the dye. The process involves the use of automated systems to monitor and adjust reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

C.I. Direct Green 1 undergoes various chemical reactions, including:

    Oxidation: The azo groups in the dye can be oxidized to form different products.

    Reduction: The azo groups can also be reduced to form amines.

    Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidized products include quinones and other aromatic compounds.

    Reduction: Reduced products include aromatic amines.

    Substitution: Substituted products depend on the specific electrophile used in the reaction.

Scientific Research Applications

C.I. Direct Green 1 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C.I. Direct Green 1 involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile dyeing, the dye molecules form strong interactions with the cellulose fibers through hydrogen bonding and van der Waals forces. The azo groups in the dye are responsible for its color properties, and the dye’s stability is influenced by the presence of sulfonate groups that enhance its solubility in water .

Comparison with Similar Compounds

C.I. Direct Green 1 can be compared with other azo dyes such as:

The uniqueness of this compound lies in its specific color properties and its suitability for dyeing cellulosic fibers, making it a valuable dye in the textile industry.

Properties

IUPAC Name

disodium;4-amino-5-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25N7O8S2.2Na/c35-31-30-22(19-29(51(47,48)49)33(34(30)43)41-38-23-4-2-1-3-5-23)18-28(50(44,45)46)32(31)40-39-25-12-8-21(9-13-25)20-6-10-24(11-7-20)36-37-26-14-16-27(42)17-15-26;;/h1-19,42-43H,35H2,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLNJHAAABRHFY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)O)N)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H23N7Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025201
Record name C.I. Direct green 1
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Molecular Weight

767.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dull green solid or black powder. (NTP, 1992), Dull green or black solid; [CAMEO]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIRECT GREEN 1
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name C.I. Direct Green 1
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name DIRECT GREEN 1
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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CAS No.

3626-28-6
Record name DIRECT GREEN 1
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Record name C.I. Direct green 1
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Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-(4-hydroxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2)
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Record name C.I. Direct green 1
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Record name Disodium 4-amino-5-hydroxy-3-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-6-(phenylazo)naphthalene-2,7-disulphonate
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Record name DIRECT GREEN 1
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Record name C.I. DIRECT GREEN 1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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